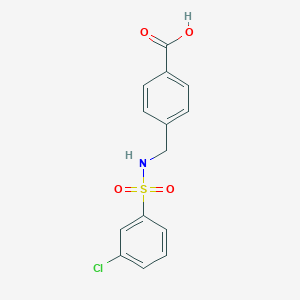![molecular formula C13H9IN2 B492966 2-(4-碘代苯基)咪唑并[1,2-a]吡啶 CAS No. 214958-27-7](/img/structure/B492966.png)
2-(4-碘代苯基)咪唑并[1,2-a]吡啶
描述
2-(4-Iodophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-iodophenyl group. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their significant applications in organic synthesis and pharmaceutical chemistry .
科学研究应用
2-(4-Iodophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
Target of Action
The primary target of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine is the KRAS G12C . KRAS G12C is a common mutation in various types of cancer, and inhibiting this target can potentially lead to anticancer effects .
Mode of Action
2-(4-Iodophenyl)imidazo[1,2-a]pyridine interacts with its target, KRAS G12C, through a covalent bond . This interaction results in the inhibition of KRAS G12C, which can lead to anticancer effects .
Biochemical Pathways
It is known that the compound inhibits kras g12c, which plays a crucial role in cell proliferation and survival . Therefore, the inhibition of this target can potentially affect various downstream pathways related to cell growth and survival.
Pharmacokinetics
The compound’s potential as a covalent inhibitor suggests that it may have good bioavailability .
Result of Action
The inhibition of KRAS G12C by 2-(4-Iodophenyl)imidazo[1,2-a]pyridine can lead to anticancer effects . In particular, the compound has been found to be a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 4-iodobenzaldehyde under acidic conditions, followed by cyclization. This process can be catalyzed by various agents, including transition metals and iodine .
Industrial Production Methods: Industrial production methods for this compound often utilize multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity. These methods are designed to be scalable and cost-effective for large-scale production .
化学反应分析
Types of Reactions: 2-(4-Iodophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Imidazo[1,2-a]pyridine: The parent compound without the iodophenyl substitution.
Imidazo[1,2-a]pyrimidine: A similar heterocyclic structure with a pyrimidine ring instead of a pyridine ring.
Naphtho[1,2-a]imidazo[1,2-a]pyridine: A fused bicyclic compound with additional aromatic rings.
Uniqueness: 2-(4-Iodophenyl)imidazo[1,2-a]pyridine is unique due to the presence of the 4-iodophenyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and its potential as a pharmacologically active molecule .
属性
IUPAC Name |
2-(4-iodophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUIIVQPNYNNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B492884.png)
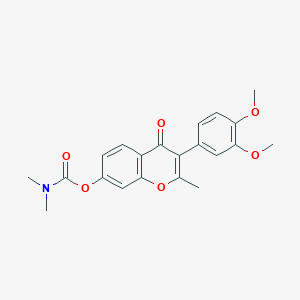
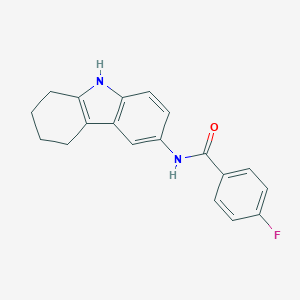
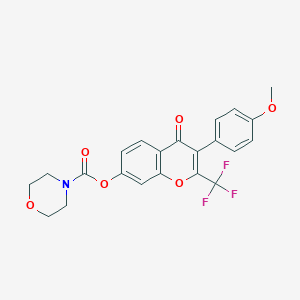

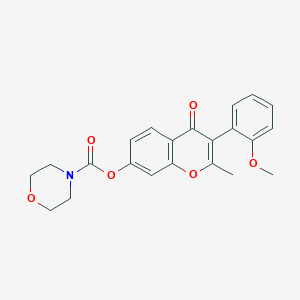
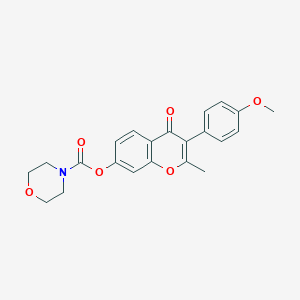
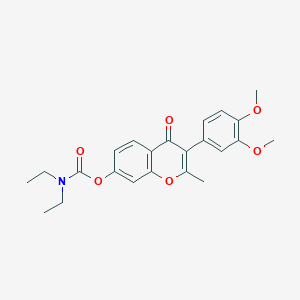
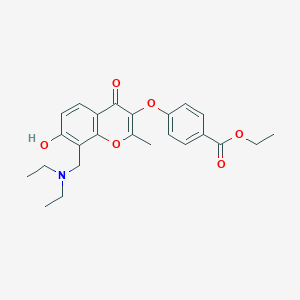
![methyl 4-[(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B492900.png)
![propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B492901.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B492902.png)
